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molecular formula C8H10O3 B1273293 2-Oxaspiro[4.4]nonane-1,3-dione CAS No. 5623-90-5

2-Oxaspiro[4.4]nonane-1,3-dione

Cat. No. B1273293
M. Wt: 154.16 g/mol
InChI Key: HOKKSYPZFBKQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877815B2

Procedure details

A solution of 2-oxaspiro[4.4]nonane-1,3-dione (522 mg, 3.39 mmol) in anhydrous EtOH (15 ml) was allowed to stir at 70° C. for 22 hours under nitrogen. The reaction mixture was concentrated to give a crude 1-(2-ethoxy-2-oxoethyl)cyclopentanecarboxylic acid (compound A, 672 mg). The product (86% purity) was used for next step without further purification; 1H NMR (400 MHz, CDCl3) δ ppm 1.24 (t, J=7.2 Hz, 3H) 1.57-1.81 (m, 6H) 2.19-2.25 (m, 2H) 2.69 (s, 2H) 4.12 (q, J=7.2 Hz, 3H) 11.65 (br s, 1H).
Quantity
522 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[C:5]2([CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:4][C:3](=[O:10])[O:2]1.[CH3:12][CH2:13][OH:14]>>[CH2:13]([O:14][C:3](=[O:10])[CH2:4][C:5]1([C:1]([OH:11])=[O:2])[CH2:9][CH2:8][CH2:7][CH2:6]1)[CH3:12]

Inputs

Step One
Name
Quantity
522 mg
Type
reactant
Smiles
C1(OC(CC12CCCC2)=O)=O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
to stir at 70° C. for 22 hours under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C)OC(CC1(CCCC1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 672 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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